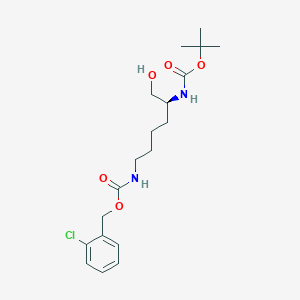

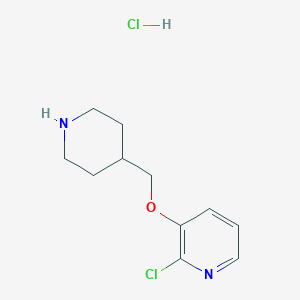

Boc-L-lys(2-CL-Z)-OL

Descripción general

Descripción

Chemical Reactions Analysis

The 2-Cl-Z group in Boc-L-lys(2-CL-Z)-OL is labile with HF, TFMSA, or TMSOTf and usually is removed when the peptide is cleaved from the resin . It may also be removed by hydrogenolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-L-lys(2-CL-Z)-OL include a melting point of 70-73 °C . It has an optical activity of [α]20/D −11±1°, c = 2% in DMF . The compound should be stored at 2-8°C .Aplicaciones Científicas De Investigación

1. Protease-Catalyzed Oligomerization

Boc-L-lys(2-CL-Z)-OL and similar compounds are used in the protease-catalyzed oligomerization of l-lysine. Proteases like bromelain and papain catalyze the oligomerization, producing oligopeptides with different chain lengths and reactive amines for selective conjugation. These oligopeptides have applications in biomaterials and drug delivery systems (Qin et al., 2014).

2. Peptide Synthesis

Orthogonally protected diurethane derivatives of lysine, such as ZLys(Boc), are used in the industrial production of peptide drugs. These derivatives enable efficient peptide synthesis due to their protection and deprotection chemistry, which is vital in the synthesis of complex peptides (Wiejak et al., 1999).

3. Polypeptide Synthesis Improvement

Boc-L-lys(2-CL-Z)-OL derivatives are used to improve the synthesis of polypeptides. They act as protective agents for amino acids, facilitating the synthesis of complex polypeptides like Fmoc-L-Lys(Boc)-OH, which have applications in biochemical research and drug development (Zhao Yi-nan & Melanie Key, 2013).

4. Site-Specific Protein Conjugation

Modified lysine side-chains, like Lys(Thz), compatible with Boc/Bzl solid-phase peptide synthesis, are used for site-specific protein conjugation. This method is significant in the modification of proteins, which has implications in therapeutic protein development and drug targeting (Van de Vijver et al., 2010).

5. Crystal Structure Studies

The compound Boc-Aib-Glu(OBzl)-Leu-Aib-Ala-Leu-Aib-Ala-Lys(Z)-Aib-OMe illustrates a parallel zipper arrangement of interacting helical peptide columns in crystal structures. This has applications in understanding peptide interactions and designing peptide-based materials (Karle et al., 1990).

6. Redox Derivatives Synthesis

Boc-L-Lysine derivatives are used in synthesizing redox derivatives containing phenothiazine or ruthenium, which are important in the development of light-harvesting proteins, photovoltaic cells, and molecular electronic devices (Peek et al., 2009).

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-1-hydroxyhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29ClN2O5/c1-19(2,3)27-18(25)22-15(12-23)9-6-7-11-21-17(24)26-13-14-8-4-5-10-16(14)20/h4-5,8,10,15,23H,6-7,9,11-13H2,1-3H3,(H,21,24)(H,22,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPSJIPXZNNWPD-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-lys(2-CL-Z)-OL | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1439702.png)

![3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride](/img/structure/B1439704.png)

![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)

![Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride](/img/structure/B1439719.png)